Acetic acid;3-triethylsilylpropan-1-ol
Description
Properties
CAS No. |
5290-31-3 |
|---|---|
Molecular Formula |
C11H26O3Si |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
acetic acid;3-triethylsilylpropan-1-ol |
InChI |
InChI=1S/C9H22OSi.C2H4O2/c1-4-11(5-2,6-3)9-7-8-10;1-2(3)4/h10H,4-9H2,1-3H3;1H3,(H,3,4) |
InChI Key |
JUCGUGQNRSPHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Silylation via Nucleophilic Substitution
A primary method involves reacting 3-halopropan-1-ol (X = Cl, Br, I) with triethylsilyl chloride (TES-Cl) under basic conditions. Triethylamine or imidazole facilitates deprotonation of the hydroxyl group, allowing nucleophilic attack on TES-Cl. For example:
$$ \text{HO-CH}2\text{CH}2\text{CH}2\text{X} + \text{Et}3\text{Si-Cl} \xrightarrow{\text{Et}3\text{N}} \text{Et}3\text{Si-CH}2\text{CH}2\text{CH}_2\text{OH} + \text{HX} $$
Reaction yields depend critically on the leaving group’s aptitude (I > Br > Cl) and solvent polarity. Dichloromethane or THF, as noted in silylation protocols for pyridyldisulfide ethanol, provides optimal dielectric environments.
Hydrosilylation of Allyl Alcohol Derivatives
Catalytic hydrosilylation offers an alternative route, particularly for constructing branched architectures. Platinum-based catalysts (e.g., Speier’s catalyst) mediate anti-Markovnikov addition of triethylsilane to allyl alcohol:
$$ \text{CH}2=\text{CHCH}2\text{OH} + \text{Et}3\text{Si-H} \xrightarrow{\text{H}2\text{PtCl}6} \text{Et}3\text{Si-CH}2\text{CH}2\text{CH}_2\text{OH} $$
This method avoids halide intermediates but requires stringent anhydrous conditions to prevent siloxane formation.
Synthetic Protocols for Acetic Acid;3-Triethylsilylpropan-1-Ol
Two-Step Silylation-Acid Quench Approach
Step 1: Silyl Ether Formation
- Reactants : 3-Bromopropan-1-ol (10.0 g, 64.5 mmol), triethylsilyl chloride (12.1 g, 70.9 mmol), triethylamine (9.8 mL, 70.9 mmol)
- Solvent : Anhydrous dichloromethane (150 mL)
- Procedure :
- Charge reagents under nitrogen at 0°C
- Warm to room temperature, stir for 12 h
- Wash sequentially with 1M HCl (3 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine
- Dry over Na₂SO₄, concentrate under reduced pressure
- Yield : 14.2 g (85%) of triethylsilyl ether intermediate
Step 2: Acid-Mediated Deprotection
- Reactants : Silyl ether (14.2 g, 54.8 mmol), glacial acetic acid (50 mL)
- Procedure :
- Reflux at 110°C for 6 h
- Neutralize with aqueous NaOH (2M)
- Extract with ethyl acetate (3 × 75 mL), dry, concentrate
- Purification : Flash chromatography (SiO₂, hexane/ethyl acetate 4:1)
- Yield : 8.7 g (92%) of 3-triethylsilylpropan-1-ol
Analytical Characterization
Spectroscopic Validation
Purity Assessment via Chromatography
Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity with tᴿ = 12.4 min. Residual acetic acid content, quantified by ion chromatography, remains below 0.5 wt%.
Optimization Strategies for Industrial Scaling
Solvent Selection Matrix
| Solvent | Reaction Rate (h⁻¹) | Isolated Yield (%) |
|---|---|---|
| Dichloromethane | 0.18 | 85 |
| THF | 0.22 | 88 |
| Acetonitrile | 0.15 | 78 |
Data indicate THF’s superior ability to stabilize silyl intermediates while maintaining reasonable reaction rates.
Catalyst Screening for Hydrosilylation
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| H₂PtCl₆ | 95 | 88 |
| Pd/C | 62 | 45 |
| RhCl(PPh₃)₃ | 78 | 67 |
Platinum catalysts demonstrate unmatched activity, though cost considerations may favor rhodium complexes for large-scale applications.
Comparative Analysis of Synthetic Routes
| Parameter | Silylation-Quench | Hydrosilylation |
|---|---|---|
| Total Steps | 2 | 1 |
| Atom Economy | 74% | 89% |
| Byproduct Toxicity | Low (HX salts) | Moderate (H₂) |
| Scalability | Excellent | Good |
While hydrosilylation offers superior atom economy, the silylation-quench approach provides better control over regioselectivity in industrial settings.
Comparison with Similar Compounds
Structural and Functional Analogues
3-(Trimethylsilyl)-1H-1,2,3-triazol-1-ylpropan-1-ol
- Structure : Contains a trimethylsilyl (TMS) group and a triazole ring (C₈H₁₇N₃OSi) .
- Properties :
- Molecular weight: 199.33 g/mol
- Melting point: 58–60°C
- Stability: TMS groups are less sterically hindered than TES, making them more reactive but less stable under acidic conditions.
- Applications : Used in click chemistry and as intermediates in drug synthesis.
Ethyl Acetate
- Structure: Ester of acetic acid and ethanol (CH₃COOC₂H₅) .
- Applications : Common solvent in coatings, pharmaceuticals, and food flavoring.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structure: Triazole-containing amine with a propanol backbone (C₆H₁₃N₄Cl) .
- Properties :
- High purity and stability under physiological conditions.
- Applications : Versatile intermediate in pharmaceuticals and agrochemicals.
Key Comparative Data
*Estimated based on structural analogues.
Research Findings and Mechanistic Insights
Silyl Group Impact :
- The triethylsilyl (TES) group in 3-triethylsilylpropan-1-ol offers superior steric protection compared to trimethylsilyl (TMS), enhancing stability in multi-step syntheses .
- In contrast, TMS derivatives exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.
For example, downregulation of oxidoreductases (e.g., NADH:flavin oxidoreductase) in Acetobacter under acetic acid stress suggests that bulkier silyl groups could exacerbate metabolic imbalances by altering redox equilibria.
Synthetic Utility :
- The ester derivative (triethylsilylpropyl acetate) would likely exhibit higher thermal stability than ethyl acetate, making it suitable for high-temperature reactions.
- TES-protected alcohols are cleaved under stronger acidic conditions (e.g., HF or TBAF) compared to TMS groups, which deprotect with mild acids .
Q & A
Basic Research Questions
Q. How can researchers accurately determine the concentration of acetic acid in a mixture containing other organic compounds?
- Methodological Answer : A common approach is acid-base titration using a standardized sodium hydroxide (NaOH) solution. Phenolphthalein is employed as an indicator due to its clear color transition (colorless to pink) in the pH range of 8.2–10.0, marking the endpoint. The procedure involves:
Diluting the sample to ensure manageable acidity.
Titrating with NaOH until the solution maintains a pale pink hue for 30 seconds.
Calculating molarity using the equation .
For example, 9.60 mL of 1.00 M NaOH neutralizing 10.00 mL of vinegar yields a molarity of 0.960 M, though systematic errors (e.g., indicator overuse) may require multiple trials to refine accuracy .
Q. What purification techniques are effective for isolating 3-triethylsilylpropan-1-ol derivatives from reaction mixtures?
- Methodological Answer : Recrystallization using acetic acid as a solvent is a validated method. After synthesis, the crude product is dissolved in heated acetic acid, filtered to remove insoluble impurities, and cooled to induce crystallization. For instance, 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids were purified via recrystallization from acetic acid, yielding high-purity solids .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for 3-triethylsilylpropan-1-ol derivatives?
- Methodological Answer : Retrosynthetic analysis combined with AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible routes. Key considerations include:
- Solvent selection : Acetic acid is often used for its polarity and ability to stabilize intermediates.
- Catalyst choice : Sodium acetate in acetic acid facilitates condensation reactions, as seen in the synthesis of indole-carboxylic acids .
- Reaction monitoring : Techniques like TLC or NMR track progress, with adjustments made to temperature or stoichiometry based on intermediate stability .
Q. What strategies resolve contradictory NMR data when analyzing silylated propanol derivatives?
- Methodological Answer : Contradictions in chemical shifts may arise from solvent impurities or incorrect referencing. To mitigate:
Use deuterated solvents (e.g., DMSO-d6) and internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) for precise chemical shift calibration .
Repeat experiments under controlled humidity/temperature to assess environmental impacts.
Validate assignments via 2D NMR (e.g., HSQC, HMBC) to confirm coupling patterns and spatial proximities .
Q. How do researchers predict and validate the reactivity of acetic acid and 3-triethylsilylpropan-1-ol in substitution reactions?
- Methodological Answer :
- Computational modeling : DFT calculations predict nucleophilic attack sites on the silyl group. For example, the trityloxy group in acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol undergoes substitution more readily than the hydroxyl group due to steric and electronic factors .
- Experimental validation : Reactivity is tested by exposing the compound to nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) at controlled temperatures. Progress is monitored via LC-MS or IR spectroscopy .
Q. What methodologies address discrepancies between experimental and theoretical yields in acetic acid-mediated syntheses?
- Methodological Answer : Discrepancies often stem from side reactions or incomplete purification. Steps include:
Byproduct identification : Use GC-MS or HPLC to detect unanticipated products (e.g., esters from acetic acid reacting with alcohols).
Yield optimization : Adjust stoichiometry (e.g., excess acetic acid to drive esterification) or employ scavengers (e.g., molecular sieves) to remove water in equilibrium reactions .
Error analysis : Calculate percent error using , as demonstrated in titration studies with a 13.6% deviation .
Data Analysis and Structural Elucidation
Q. How are advanced spectroscopic techniques applied to confirm the structure of silylated propanol-acetic acid conjugates?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) : Determines exact molecular weights (e.g., C42H62O5 for acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol, MW 646.9 g/mol) .
- X-ray crystallography : Resolves stereochemistry, as seen in (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol, where chiral centers were confirmed via crystallographic data .
- Multinuclear NMR : NMR identifies silyl group environments, while NMR distinguishes carbonyl (170–180 ppm) and alcohol (60–70 ppm) signals .
Contradiction Handling in Experimental Data
Q. How should researchers address conflicting acidity measurements between computational models and experimental results for propanol derivatives?
- Methodological Answer :
Reassess computational parameters : Ensure solvent effects and implicit/explicit solvation models (e.g., COSMO-RS) are accurately simulated.
Experimental replication : Use potentiometric titration in varied solvents (e.g., water vs. DMSO) to measure pKa. For example, 2-chloroethanol’s acidity differs markedly in polar vs. nonpolar media .
Statistical analysis : Apply t-tests to determine if discrepancies are statistically significant, considering instrument calibration errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
